5-bromo-2-fluoromethanesulfonylpyridine
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Overview
Description
5-bromo-2-fluoromethanesulfonylpyridine is a chemical compound with the molecular formula C6H5BrFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a methanesulfonyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that pyridine derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
It’s worth noting that pyridine derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The 5-Bromo-2-(fluoromethylsulfonyl)pyridine, with its bromine atom, could potentially act as the halide in this reaction.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it may be involved in the synthesis of various bioactive compounds .
Result of Action
As a potential intermediate in the synthesis of bioactive compounds, its effects would largely depend on the final compound synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoromethanesulfonylpyridine typically involves the introduction of bromine and fluorine atoms into the pyridine ring, followed by the addition of a methanesulfonyl group. One common method involves the reaction of 5-bromo-2-fluoropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-fluoromethanesulfonylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-2-fluoromethanesulfonylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for drug discovery.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoropyridine
- 2-bromo-5-fluoropyridine
- 5-bromo-2-fluoropyrimidine
- 2-bromo-6-fluoropyridine
Uniqueness
5-bromo-2-fluoromethanesulfonylpyridine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the methanesulfonyl group plays a crucial role .
Properties
IUPAC Name |
5-bromo-2-(fluoromethylsulfonyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-5-1-2-6(9-3-5)12(10,11)4-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOGDGKLLHJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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